molecular formula C20H19F3N4O2 B11677848 5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide

5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide

Cat. No.: B11677848
M. Wt: 404.4 g/mol
InChI Key: VGJCOVQIBZQJCN-UHFFFAOYSA-N
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Description

5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide is a heterocyclic compound that contains both nitrogen and carbon atoms.

Preparation Methods

The synthesis of 5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide typically involves multi-step reactions. One common synthetic route includes the reaction of a pyrazole derivative with a pyrimidine precursor under specific conditions. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as potassium hydroxide, followed by acidification with hydrochloric acid . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Reagents such as phenyl isothiocyanate and solvents like N,N-dimethylformamide are commonly used.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C20H19F3N4O2

Molecular Weight

404.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H19F3N4O2/c1-12-4-6-13(7-5-12)15-9-17(20(21,22)23)27-18(25-15)10-16(26-27)19(28)24-11-14-3-2-8-29-14/h2-8,10,15,17,25H,9,11H2,1H3,(H,24,28)

InChI Key

VGJCOVQIBZQJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC=CO4)N2)C(F)(F)F

Origin of Product

United States

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